molecular formula C22H15Br B2977527 2-(4-Bromophenyl)-1-phenylnaphthalene CAS No. 1533415-48-3

2-(4-Bromophenyl)-1-phenylnaphthalene

Cat. No. B2977527
CAS RN: 1533415-48-3
M. Wt: 359.266
InChI Key: VVYSUQUUWWPGMD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-phenylnaphthalene (2-BP-1-PN) is a synthetic compound that has been studied extensively in recent years. It has a variety of applications in scientific research and has been used in a number of lab experiments.

Scientific Research Applications

Arylnaphthalene Synthesis

Arylnaphthalene lignans, including 2-(4-Bromophenyl)-1-phenylnaphthalene, are significant due to their anticancer and antiviral properties. A study by Eghbali, Eddy, and Anastas (2008) explored a one-pot synthesis of these compounds, which involved multicomponent coupling reactions. This approach aimed to simplify the synthesis process and potentially enhance regioselectivity through electronic property tuning (Eghbali, Eddy, & Anastas, 2008).

Borepin Synthesis

In the context of synthesizing borepins, a class of molecules with potential applications in various fields, a two-step synthesis sequence was developed. This sequence utilized bromonaphthalene derivatives, which likely includes this compound or similar compounds. The process involved nucleophilic substitution reactions and a Ni-mediated Yamamoto reaction, indicating a possible application of these bromonaphthalene derivatives in complex molecular synthesis (Schickedanz, Radtke, Bolte, Lerner, & Wagner, 2017).

Polynaphthalene Networks

Polynaphthalene networks, potentially using this compound, have been explored for applications in materials science. Smith, Babb, Snelgrove, Townsend, and Martin (1998) detailed the use of such networks as potential replacements for current dielectric materials in integrated circuits. Their synthesis involved a Bergman cyclopolymerization process, indicating the utility of these compounds in advanced material synthesis (Smith, Babb, Snelgrove, Townsend, & Martin, 1998).

Photoluminescence and Fluorescence

Several studies have explored the photoluminescent and fluorescent properties of compounds related to this compound. For example, Goněc et al. (2017) investigated halogenated 1-hydroxynaphthalene-2-carboxanilides, which exhibited inhibitory activity in photosynthetic electron transport and showed photoluminescence properties (Goněc, Kos, Pesko, Doháňošová, Oravec, Liptaj, Kráľová, & Jampílek, 2017).

Synthesis of 2-Phenylnaphthalenes

In organic synthesis, protocols have been developed for the synthesis of 2-phenylnaphthalenes, which could potentially include or be related to this compound. Wang, Zhang, Ding, Zhou, Wang, Jiang, and Liu (2011) described a gold-catalyzed dimerization process for the synthesis of 2-phenylnaphthalenes, indicating the versatility of these compounds in synthetic chemistry (Wang, Zhang, Ding, Zhou, Wang, Jiang, & Liu, 2011).

properties

IUPAC Name

2-(4-bromophenyl)-1-phenylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Br/c23-19-13-10-17(11-14-19)21-15-12-16-6-4-5-9-20(16)22(21)18-7-2-1-3-8-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYSUQUUWWPGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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